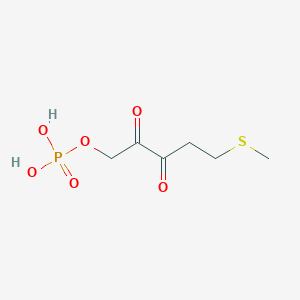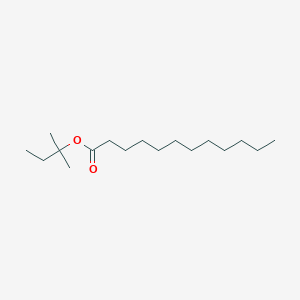
5-(Methylthio)-2,3-dioxopentyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methylthio)-2,3-dioxopentyl phosphate is an organic compound that features a phosphate group attached to a pentyl chain with a methylthio substituent and two keto groups
Aplicaciones Científicas De Investigación
5-(Methylthio)-2,3-dioxopentyl phosphate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in phosphorylation reactions.
Biology: The compound can be used to study enzyme-catalyzed phosphorylation and dephosphorylation processes.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylthio)-2,3-dioxopentyl phosphate typically involves the phosphorylation of a precursor molecule. One common method is the reaction of 5-(Methylthio)-2,3-dioxopentyl alcohol with a phosphorylating agent such as phosphorus oxychloride or phosphorus pentachloride in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Methylthio)-2,3-dioxopentyl phosphate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phosphate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Phosphoramidates, phosphoesters.
Mecanismo De Acción
The mechanism of action of 5-(Methylthio)-2,3-dioxopentyl phosphate involves its interaction with specific molecular targets, such as enzymes that catalyze phosphorylation and dephosphorylation reactions. The compound can act as a substrate or inhibitor, depending on the enzyme and the reaction conditions. The presence of the methylthio and keto groups can influence the compound’s binding affinity and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
5-Methylthioadenosine: A related compound involved in methionine metabolism and polyamine synthesis.
5-Methylthio-2,3-dioxopentyl alcohol: A precursor in the synthesis of 5-(Methylthio)-2,3-dioxopentyl phosphate.
Uniqueness
This compound is unique due to its combination of a phosphate group with a methylthio substituent and two keto groups. This structural arrangement provides distinct chemical reactivity and potential for diverse applications in various scientific fields.
Propiedades
Número CAS |
115974-73-7 |
|---|---|
Fórmula molecular |
C6H11O6PS |
Peso molecular |
242.19 g/mol |
Nombre IUPAC |
(5-methylsulfanyl-2,3-dioxopentyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H11O6PS/c1-14-3-2-5(7)6(8)4-12-13(9,10)11/h2-4H2,1H3,(H2,9,10,11) |
Clave InChI |
HKEAOVFNWRDVAJ-UHFFFAOYSA-N |
SMILES |
CSCCC(=O)C(=O)COP(=O)(O)O |
SMILES canónico |
CSCCC(=O)C(=O)COP(=O)(O)O |
| 115974-73-7 | |
Descripción física |
Solid |
Sinónimos |
1-PDMSP 1-phospho-2,3-diketo-5-S-methylthiopentane |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2,5-Dimethoxyphenyl)-1-methyl-2-oxoethylidene]hydroxyammonium chloride](/img/structure/B40145.png)






![(1S,2R,3S,5R)-2-(Benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B40164.png)






